molecular formula C18H19NO2S B5817796 1-[2-METHOXY-4-(METHYLSULFANYL)BENZOYL]-1,2,3,4-TETRAHYDROQUINOLINE

1-[2-METHOXY-4-(METHYLSULFANYL)BENZOYL]-1,2,3,4-TETRAHYDROQUINOLINE

Cat. No.: B5817796
M. Wt: 313.4 g/mol
InChI Key: LEZNSIJLAKWBGL-UHFFFAOYSA-N
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Description

1-[2-METHOXY-4-(METHYLSULFANYL)BENZOYL]-1,2,3,4-TETRAHYDROQUINOLINE is a complex organic compound that features a tetrahydroquinoline core substituted with a methoxy and methylsulfanyl group on the benzoyl moiety

Preparation Methods

The synthesis of 1-[2-METHOXY-4-(METHYLSULFANYL)BENZOYL]-1,2,3,4-TETRAHYDROQUINOLINE typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with commercially available 2-methoxy-4-(methylsulfanyl)benzoic acid and tetrahydroquinoline.

    Coupling Reaction: The benzoic acid derivative is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and then reacted with tetrahydroquinoline to form the desired product.

    Purification: The crude product is purified using column chromatography to obtain the pure compound.

Industrial production methods may involve optimization of reaction conditions to improve yield and scalability, such as using automated reactors and continuous flow systems.

Chemical Reactions Analysis

1-[2-METHOXY-4-(METHYLSULFANYL)BENZOYL]-1,2,3,4-TETRAHYDROQUINOLINE undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include sulfoxides, sulfones, and alcohol derivatives.

Scientific Research Applications

1-[2-METHOXY-4-(METHYLSULFANYL)BENZOYL]-1,2,3,4-TETRAHYDROQUINOLINE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors, to elucidate its mechanism of action.

    Industrial Applications: The compound is explored for its use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-[2-METHOXY-4-(METHYLSULFANYL)BENZOYL]-1,2,3,4-TETRAHYDROQUINOLINE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The methoxy and methylsulfanyl groups contribute to its binding affinity and specificity, modulating the activity of the target proteins.

Comparison with Similar Compounds

1-[2-METHOXY-4-(METHYLSULFANYL)BENZOYL]-1,2,3,4-TETRAHYDROQUINOLINE can be compared with similar compounds such as:

    2-Methoxy-4-(methylsulfanyl)benzoic acid: A precursor in its synthesis, differing by the absence of the tetrahydroquinoline moiety.

    Tetrahydroquinoline derivatives: Compounds with similar core structures but different substituents, affecting their chemical properties and applications.

    Sulmazole and Isomazole: Cardiotonics with related structures, highlighting the versatility of the methoxy and methylsulfanyl groups in medicinal chemistry.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl-(2-methoxy-4-methylsulfanylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2S/c1-21-17-12-14(22-2)9-10-15(17)18(20)19-11-5-7-13-6-3-4-8-16(13)19/h3-4,6,8-10,12H,5,7,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEZNSIJLAKWBGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)SC)C(=O)N2CCCC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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